molecular formula C15H30Sn B1302387 Tributyl(1-propynyl)tin CAS No. 64099-82-7

Tributyl(1-propynyl)tin

Cat. No.: B1302387
CAS No.: 64099-82-7
M. Wt: 329.1 g/mol
InChI Key: KCQJLTOSSVXOCC-UHFFFAOYSA-N
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Description

Tributyl(1-propynyl)tin is an organotin compound with the chemical formula [CH3(CH2)3]3SnC≡CCH3. It is a member of the organotin family, which consists of tin atoms bonded to organic groups. This compound is known for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Tributyl(1-propynyl)tin plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding to metabotropic glutamate receptor type 1 (mGluR1), which is a G-protein-coupled receptor involved in neurotransmission. The compound acts as a ligand in the synthesis of 18F-labeled triazolo quinoline derivatives, which are used as positron emission tomography (PET) ligands for in vivo imaging of mGluR1 .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s propynyl group, characterized by a triple bond, contributes to its reactivity and ability to form stable complexes with target biomolecules. For instance, its binding to mGluR1 involves specific interactions with the receptor’s ligand-binding domain, leading to conformational changes that activate or inhibit downstream signaling pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical transformations. One notable pathway is its participation in the synthesis of phenyl-substituted pyrimidine-dione through cycloaddition and Stille coupling reactions. These reactions involve the formation of carbon-carbon bonds, highlighting the compound’s role in complex organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

Tributyl(1-propynyl)tin can be synthesized through the reaction of tributyltin chloride with lithium acetylide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran. The reaction conditions include maintaining a low temperature to control the reactivity of the acetylide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

Tributyl(1-propynyl)tin undergoes various types of chemical reactions, including:

    Cycloaddition Reactions: It reacts with ethyl isocyanate to form phenyl-substituted pyrimidine-dione via cycloaddition.

    Stille Coupling Reactions: It participates in Stille coupling reactions to form carbon-carbon bonds with organic halides.

Common Reagents and Conditions

    Cycloaddition Reactions: Ethyl isocyanate is a common reagent, and the reaction is typically catalyzed by nickel(0) complexes.

    Stille Coupling Reactions: Palladium catalysts are commonly used, and the reaction is carried out under an inert atmosphere.

Major Products

    Cycloaddition Reactions: The major product is phenyl-substituted pyrimidine-dione.

    Stille Coupling Reactions: The major products are various substituted organic compounds depending on the halide used.

Scientific Research Applications

Tributyl(1-propynyl)tin has several applications in scientific research:

    Organic Synthesis: It is used as a starting material in the synthesis of complex organic molecules.

    Positron Emission Tomography (PET): It is used in the synthesis of 18F-labeled triazolo quinoline derivatives, which are PET ligands for imaging metabotropic glutamate receptor type 1.

    Pharmaceutical Research: It is involved in the synthesis of compounds that act as antagonists for metabotropic glutamate receptor 1.

Comparison with Similar Compounds

Similar Compounds

  • Tributyl(vinyl)tin
  • Tributyl(1-ethoxyvinyl)tin
  • Allyltributylstannane
  • Tributyl(phenylethenyl)tin

Uniqueness

Tributyl(1-propynyl)tin is unique due to its propynyl group, which imparts distinct reactivity compared to other organotin compounds. This reactivity makes it particularly useful in cycloaddition and coupling reactions, where it can form complex organic structures efficiently.

Properties

IUPAC Name

tributyl(prop-1-ynyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H3.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCQJLTOSSVXOCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C#CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10369776
Record name Tributyl(1-propynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64099-82-7
Record name Tributyl(1-propynyl)tin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10369776
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tributyl(prop-1-yn-1-yl)stannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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